(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine
Overview
Description
(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is a seven-membered heterocyclic compound that belongs to the class of azepines. This compound is of significant interest due to its potential pharmacological properties and its structural similarity to other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine can be achieved through various methods. One common approach involves the intramolecular cyclization of appropriate precursors. For example, starting from a substituted aniline, the compound can be synthesized via a series of steps including halogenation, reduction, and cyclization .
Industrial Production Methods: Industrial production of this compound typically involves optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. The use of continuous flow reactors and other advanced techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated azepane derivatives.
Substitution: Halogen substitution reactions can introduce different functional groups at the chloro position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce azepane derivatives .
Scientific Research Applications
(S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s structural similarity to biologically active molecules makes it a valuable tool for studying biological processes and interactions.
Medicine: Potential pharmacological properties, such as anticonvulsant and analgesic effects, are being explored for therapeutic applications.
Mechanism of Action
The mechanism of action of (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine involves its interaction with specific molecular targets. For instance, it may act on voltage-gated sodium channels, stabilizing their inactive state and reducing neuronal excitability. This mechanism is similar to that of other anticonvulsant drugs, which helps in controlling seizures and neuropathic pain .
Comparison with Similar Compounds
Carbamazepine: A well-known anticonvulsant with a similar azepine structure.
Oxcarbazepine: A derivative of carbamazepine with improved pharmacokinetic properties.
Eslicarbazepine: Another derivative with a similar mechanism of action.
Uniqueness: (S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine is unique due to its specific substitution pattern, which may confer distinct pharmacological properties compared to its analogs. Its potential for selective interaction with molecular targets makes it a promising candidate for further research and development .
Properties
IUPAC Name |
(5S)-7-chloro-5-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-8-7-13-5-4-9-2-3-10(12)6-11(8)9/h2-3,6,8,13H,4-5,7H2,1H3/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTTZERNUQAFMOF-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNCCC2=C1C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635335 | |
Record name | (1S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
616202-81-4 | |
Record name | (1S)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40635335 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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